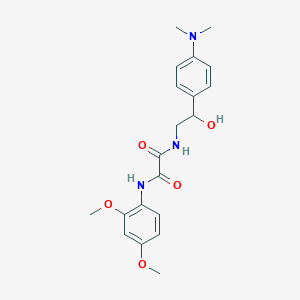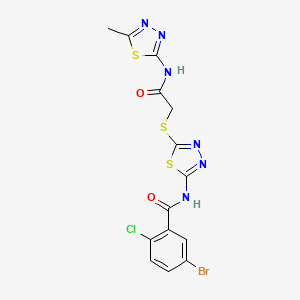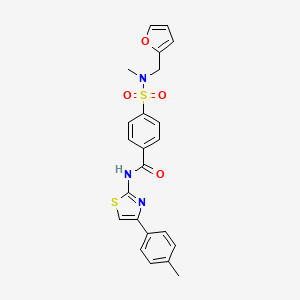
4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various studies, and its potential applications are being explored in the scientific community.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Study
- Heterocyclic compounds similar to the specified molecule have been synthesized for various biological studies. For example, derivatives of benzothiazole and furan compounds were synthesized and characterized, demonstrating potential antibacterial and antifungal activities (Patel, Patel, & Shah, 2015).
Microwave Promoted Synthesis
- Microwave irradiation has been used as an efficient and cleaner method for the synthesis of benzamide derivatives, showcasing an advancement in synthetic methodologies (Saeed, 2009).
Synthesis and Reactivity Studies
- Studies on the synthesis and reactivity of furan and benzothiazole derivatives indicate their potential for various chemical transformations, contributing to the development of new compounds with potentially useful properties (Aleksandrov et al., 2021).
Anticancer Evaluation
- Benzamide derivatives similar to the specified compound have been evaluated for anticancer activity, with some showing promising results against various cancer cell lines, suggesting potential therapeutic applications (Ravinaik et al., 2021).
Antimicrobial and Anticancer Activities
- Research has been conducted on pyridine, thioamide, thiazole, and benzamide derivatives, demonstrating significant antimicrobial and anticancer activities, which highlights the potential of these compounds in pharmaceutical applications (Zaki, Al-Gendey, & Abdelhamid, 2018).
Adenosine Receptors Selectivity
- A study on benzamide and furamide analogues linked to thiazole has shown significant affinity and selectivity towards adenosine receptor subtypes, indicating potential applications in medicinal chemistry (Inamdar et al., 2013).
Cardiac Electrophysiological Activity
- N-substituted benzamide derivatives have been investigated for their potential as selective class III agents in cardiac electrophysiological activity, contributing to cardiovascular drug research (Morgan et al., 1990).
Leukotriene B4 Inhibitory Activity
- Derivatives of benzofuran and thiazole have been prepared and evaluated for their inhibitory activity against leukotriene B4, with some showing promising results for potential medical applications (Kuramoto et al., 2008).
Supramolecular Gelators
- N-(thiazol-2-yl) benzamide derivatives have been synthesized and studied for their gelation behavior, highlighting the role of non-covalent interactions in gelation and potential applications in material science (Yadav & Ballabh, 2020).
Molecular Characterization and Antimicrobial Activity
- Thiazole-based heterocyclic amides, similar in structure to the specified compound, have been synthesized and characterized for antimicrobial activity, suggesting their potential in developing new antimicrobial agents (Cakmak et al., 2022).
Eigenschaften
IUPAC Name |
4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-16-5-7-17(8-6-16)21-15-31-23(24-21)25-22(27)18-9-11-20(12-10-18)32(28,29)26(2)14-19-4-3-13-30-19/h3-13,15H,14H2,1-2H3,(H,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNQINCITZYBHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-{[(4-bromo-3-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2364383.png)
![ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2364385.png)
![(E)-2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2364387.png)
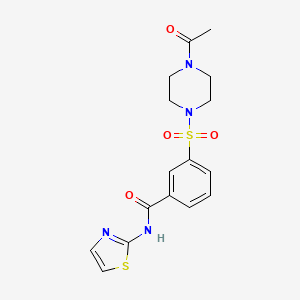
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2364392.png)
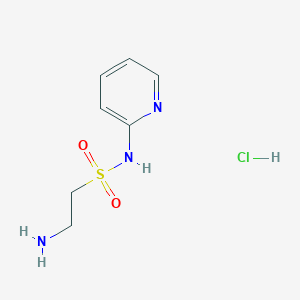
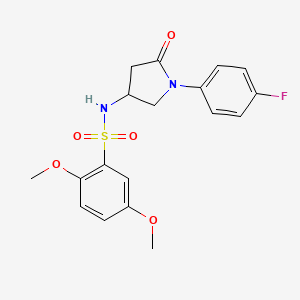

![2-((difluoromethyl)thio)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2364397.png)
![4-cyano-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2364398.png)
